Sodium 4-Acetylbenzenesulfonate

Catalog No.
S742727
CAS No.
61827-67-6
M.F
C8H8NaO4S
M. Wt
223.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-Acetylbenzenesulfonate

CAS Number

61827-67-6

Product Name

Sodium 4-Acetylbenzenesulfonate

IUPAC Name

sodium;4-acetylbenzenesulfonate

Molecular Formula

C8H8NaO4S

Molecular Weight

223.20 g/mol

InChI

InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);

InChI Key

JZIBEOJBBDOVSB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

Sodium 4-acetylbenzenesulfonate is an organic compound with the molecular formula C8H7NaO4S\text{C}_8\text{H}_7\text{NaO}_4\text{S} and a molecular weight of 222.19 g/mol. It is classified as a sodium salt of 4-acetylbenzenesulfonic acid, characterized by the presence of both an acetyl group and a sulfonate group attached to a benzene ring. This compound is typically encountered as a white crystalline solid, soluble in water and various organic solvents, making it suitable for diverse applications in chemical synthesis and research.

, including:

  • Nucleophilic Substitution: The acetyl group can be replaced by nucleophiles under basic conditions.
  • Acid-Base Reactions: The sulfonate group allows for proton transfer reactions, making it useful in acid-base chemistry.
  • Esterification: Reaction with alcohols can yield esters, which are important in organic synthesis.

The compound can also undergo hydrolysis and oxidation reactions, depending on the reaction conditions and reagents used.

Research has indicated that sodium 4-acetylbenzenesulfonate exhibits biological activity, particularly in enzyme inhibition. It has been shown to inhibit certain carbonic anhydrase enzymes, which play critical roles in physiological processes such as pH regulation and carbon dioxide transport. This inhibition can affect cellular processes and has potential implications in cancer research, as it may disrupt the growth and proliferation of cancer cells .

Sodium 4-acetylbenzenesulfonate can be synthesized through various methods:

  • Direct Sulfonation: Acetophenone can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
  • Neutralization: The resulting sulfonic acid can then be neutralized with sodium hydroxide to form the sodium salt.
  • Alternative Methods: Other synthetic routes may involve the use of acetic anhydride or acetyl chloride in the presence of bases like pyridine to facilitate the acetylation process.

These methods allow for the efficient production of sodium 4-acetylbenzenesulfonate in both laboratory and industrial settings.

Sodium 4-acetylbenzenesulfonate finds applications across various fields:

  • Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Serves as a reagent in the production of dyes due to its ability to form colored complexes.
  • Biological Research: Utilized in studies involving enzyme inhibition and protein interactions, particularly in cancer research.
  • Analytical Chemistry: Acts as a standard or reference compound in chromatographic techniques.

Studies have focused on the interaction of sodium 4-acetylbenzenesulfonate with various biological targets. Its role as an inhibitor of carbonic anhydrase enzymes has been particularly noteworthy. Inhibition studies have demonstrated that this compound can effectively modulate enzyme activity, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with sodium 4-acetylbenzenesulfonate, including:

Compound NameCAS NumberSimilarity Index
Sodium 4-formylbenzenesulfonate13736-22-60.88
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate853-67-80.88
Sodium 4-vinylbenzenesulfonate304675-74-90.86
Sodium benzenesulfonate25155-30-00.85
Sodium p-toluenesulfonate120-18-30.84

Uniqueness

Sodium 4-acetylbenzenesulfonate is unique due to its specific combination of functional groups (acetyl and sulfonate) which confer distinct chemical reactivity and biological properties not found in similar compounds. This combination enhances its utility in both synthetic chemistry and biological applications, distinguishing it from other sulfonated compounds that may lack the acetyl functionality .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.00409919 g/mol

Monoisotopic Mass

223.00409919 g/mol

Heavy Atom Count

14

Other CAS

61827-67-6

Dates

Modify: 2023-08-15

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